molecular formula C30H31NO5S B1675605 LY2066948 CAS No. 648904-56-7

LY2066948

Cat. No. B1675605
Key on ui cas rn: 648904-56-7
M. Wt: 517.6 g/mol
InChI Key: NJVFOFMHUJJIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585977B2

Procedure details

Slurry the product of Example 3 (2.8 g, 5.4 mmol) in a mixture of ethyl acetate, ethyl ether, and methanol (50 mL; 5:1:4). Cool the mixture in an ice bath and treat with 2M HCl in diethyl ether (4.1 mL, 8.2 mmol). Collect the resulting solid on filter paper, rinse with diethyl ether and dry at 45° C. (<2 mm of Hg) for 18 hours to give 2.84 grams of the title compound (95%): mass spectrum (ion spray): m/z=518.3 (M+H−HCl).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[C:12]([O:22][C:23]3[CH:28]=[CH:27][C:26]([O:29][CH2:30][CH2:31][N:32]4[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]4)=[CH:25][CH:24]=3)=[C:13]3[C:18](=[CH:19][CH:20]=2)[CH:17]=[C:16]([OH:21])[CH:15]=[CH:14]3)=[CH:7][CH:6]=1)(=[O:4])=[O:3].C(OCC)C.CO.[ClH:45]>C(OCC)(=O)C>[ClH:45].[CH3:1][S:2]([C:5]1[CH:6]=[CH:7][C:8]([C:11]2[C:12]([O:22][C:23]3[CH:28]=[CH:27][C:26]([O:29][CH2:30][CH2:31][N:32]4[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]4)=[CH:25][CH:24]=3)=[C:13]3[C:18](=[CH:19][CH:20]=2)[CH:17]=[C:16]([OH:21])[CH:15]=[CH:14]3)=[CH:9][CH:10]=1)(=[O:4])=[O:3] |f:5.6|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C=1C(=C2C=CC(=CC2=CC1)O)OC1=CC=C(C=C1)OCCN1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture in an ice bath
CUSTOM
Type
CUSTOM
Details
Collect the resulting solid
FILTRATION
Type
FILTRATION
Details
on filter paper
WASH
Type
WASH
Details
rinse with diethyl ether
CUSTOM
Type
CUSTOM
Details
dry at 45° C. (<2 mm of Hg) for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
Cl.CS(=O)(=O)C1=CC=C(C=C1)C=1C(=C2C=CC(=CC2=CC1)O)OC1=CC=C(C=C1)OCCN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.84 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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